molecular formula C24H23N5OS2 B11976047 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11976047
M. Wt: 461.6 g/mol
InChI Key: WMNOPRPNYAAPEV-AFUMVMLFSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including triazole, sulfanyl, and hydrazide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like ethanol, methanol, and DMSO are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce various hydrazide derivatives .

Scientific Research Applications

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl and hydrazide groups may also contribute to its biological effects by forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, sulfanyl group, and hydrazide moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H23N5OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5OS2/c1-16-4-8-19(9-5-16)23-27-28-24(29(23)20-10-6-17(2)7-11-20)32-15-22(30)26-25-14-21-18(3)12-13-31-21/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+

InChI Key

WMNOPRPNYAAPEV-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CS4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CS4)C

Origin of Product

United States

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